![molecular formula C14H20N2O4 B2378869 [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate CAS No. 1240803-28-4](/img/structure/B2378869.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate, also known as CCMOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. CCMOC is a derivative of oxolane-2-carboxylic acid and can be synthesized using various methods. In
Mecanismo De Acción
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate acts as a selective inhibitor or activator of ion channels and GPCRs by binding to specific sites on these proteins. The exact mechanism of action is not fully understood, but it is thought to involve conformational changes in the protein that affect its function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate depend on the specific ion channel or GPCR being targeted. Inhibition of potassium channels can lead to changes in cellular excitability, while activation of GPR40 can lead to the release of insulin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate in lab experiments is its selectivity for specific ion channels and GPCRs. This allows researchers to study the effects of inhibiting or activating these proteins without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate. One direction is the development of more selective inhibitors and activators of ion channels and GPCRs. Another direction is the use of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate in the development of new therapies for neurological disorders and diabetes. Additionally, further research is needed to fully understand the mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate and its potential off-target effects.
Métodos De Síntesis
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate can be synthesized using a variety of methods. One method involves the reaction of oxolane-2-carboxylic acid with cyanocyclohexyl isocyanate and methyl chloroformate in the presence of a catalyst. Another method involves the reaction of oxolane-2-carboxylic acid with cyanocyclohexylamine and methyl chloroformate in the presence of a catalyst. Both methods result in the formation of [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate.
Aplicaciones Científicas De Investigación
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate has been used in various scientific research applications. One application is in the study of ion channels. [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate has been shown to selectively inhibit potassium channels, which are important in the regulation of cell membrane potential. This inhibition can lead to changes in cellular excitability and has implications for the treatment of neurological disorders such as epilepsy.
Another application is in the study of G protein-coupled receptors (GPCRs). [(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate has been shown to selectively activate the GPCR GPR40, which is involved in glucose homeostasis. This activation can lead to the release of insulin and has implications for the treatment of diabetes.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] oxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-10-14(6-2-1-3-7-14)16-12(17)9-20-13(18)11-5-4-8-19-11/h11H,1-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJOWTUMPWCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)


![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
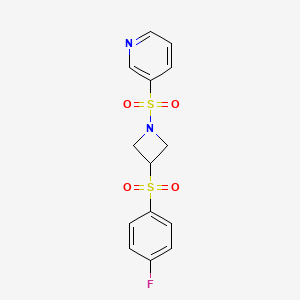
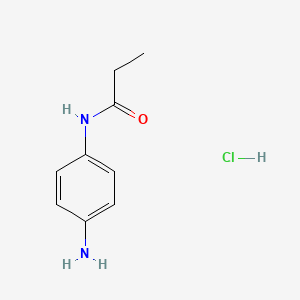
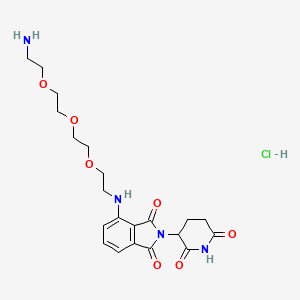
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
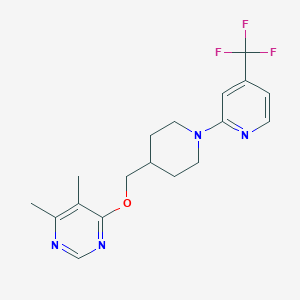
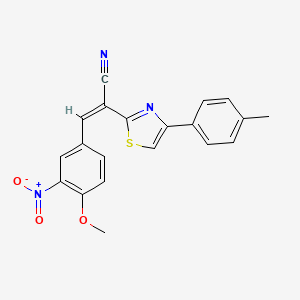

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)